molecular formula C22H19N B010320 DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- CAS No. 101607-49-2

DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-

Cat. No. B010320
M. Wt: 297.4 g/mol
InChI Key: LQOBCWOBZYRUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-, also known as DACTM, is a heterocyclic compound that has been studied for its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. It may also act as an antioxidant and anti-inflammatory agent, protecting cells from damage and promoting their survival.

Biochemical And Physiological Effects

DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, or the formation of new blood vessels, and the modulation of immune system function. Additionally, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is its high purity and yield, making it a reliable compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.

Future Directions

Future research on DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as its mechanism of action and potential side effects. Additionally, the development of new synthesis methods and modifications to the compound could lead to improved efficacy and reduced toxicity. Overall, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- can be synthesized through a multi-step process involving the reaction of 1-methyl-1,2,3,4-tetrahydroacridine with benzaldehyde, followed by cyclization and reduction. The resulting compound has been shown to have high purity and yield.

Scientific Research Applications

DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been investigated for its neuroprotective properties, with studies showing its ability to protect against oxidative stress and inflammation in the brain.

properties

CAS RN

101607-49-2

Product Name

DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene

InChI

InChI=1S/C22H19N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2,4,6,8,10-13H,3,5,7,9H2,1H3

InChI Key

LQOBCWOBZYRUBR-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=C4CCCC5

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=C4CCCC5

Other CAS RN

101607-49-2

synonyms

DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.